molecular formula C14H14F3NO4 B011510 Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate CAS No. 100501-60-8

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate

Cat. No.: B011510
CAS No.: 100501-60-8
M. Wt: 317.26 g/mol
InChI Key: KSWGDSAIUPPJIB-UHFFFAOYSA-N
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Scientific Research Applications

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate has several applications in scientific research:

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

b. brucei , suggesting that it may affect pathways related to this organism.

Pharmacokinetics

It is mentioned that the compound has improved metabolic stability , which could impact its bioavailability.

Result of Action

b. brucei , suggesting that it may have antitrypanosomal effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 2,3,4-trifluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where specific reactivity patterns are required .

Properties

IUPAC Name

diethyl 2-[(2,3,4-trifluoroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-10-6-5-9(15)11(16)12(10)17/h5-7,18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGDSAIUPPJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159868
Record name 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-60-8
Record name 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100501-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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